methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H5ClF2N2O2 It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a catalyst. One common method involves dissolving the acid in tetrahydrofuran and treating it with a solution of lithium hydroxide in a mixture of water and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazole compounds.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce various functionalized pyrazoles.
Scientific Research Applications
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: This compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-chloro-1-(difluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 4-chloro-2-(difluoromethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-10-11(4)6(8)9/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKVZIIXIVDUKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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